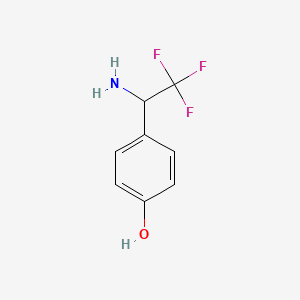

4-(1-Amino-2,2,2-trifluoroethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-amino-2,2,2-trifluoroethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-1-3-6(13)4-2-5/h1-4,7,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBJQYMKBQZQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462614 | |

| Record name | 4-(1-amino-2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-59-1, 294175-07-8 | |

| Record name | 4-(1-amino-2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 294175-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(1-Amino-2,2,2-trifluoroethyl)phenol: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(1-Amino-2,2,2-trifluoroethyl)phenol, a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. While not extensively documented in publicly available literature, its structural motifs—a phenol ring, a primary amine, and a trifluoromethyl group—suggest a high potential for biological activity. This document consolidates available data, proposes a detailed synthetic pathway based on established chemical principles, and explores potential applications in drug discovery, particularly in oncology and infectious diseases. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the strategic value of this compound.

Introduction: The Strategic Value of Fluorinated Aminophenols

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group, in particular, is a common bioisostere for various functional groups and can significantly modulate the electronic properties and lipophilicity of a compound. Aminophenols, on the other hand, are versatile scaffolds present in numerous pharmaceuticals and natural products, known for their antioxidant and various other biological activities.[2]

This compound, with CAS Number 294175-07-8 , and its hydrochloride salt (CAS Number 2703756-58-3 ), combines these key features.[3] This unique structure suggests its potential as a valuable building block for novel therapeutics. This guide will delve into its chemical properties, a proposed synthetic route, and its potential as a pharmacophore in drug discovery programs.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for this compound is provided in the table below. This data is compiled from commercially available sources.

| Property | Value | Source |

| CAS Number | 294175-07-8 | |

| Molecular Formula | C₈H₈F₃NO | |

| Molecular Weight | 191.15 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥96% | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Safety and Handling:

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4'-Hydroxy-2,2,2-trifluoroacetophenone (Intermediate)

The initial step involves the synthesis of the ketone intermediate. The Friedel-Crafts acylation of phenol is a standard method for producing hydroxyacetophenones.[4]

Protocol:

-

In a corrosion-resistant reactor, charge phenol (1.0 eq) and a suitable solvent.

-

Add a Lewis acid catalyst, such as hydrogen fluoride (HF). The use of HF as both a catalyst and solvent is a common industrial practice for such reactions.[4][5]

-

Introduce trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture while maintaining a controlled temperature, typically between 20 to 80°C.

-

Allow the reaction to proceed for 1 to 4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully quench the reaction with ice water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure 4'-Hydroxy-2,2,2-trifluoroacetophenone.

Step 2: Reductive Amination to this compound

Reductive amination is a highly effective method for the synthesis of amines from ketones.[6][7] This step converts the ketone intermediate into the desired primary amine.

Protocol:

-

Dissolve 4'-Hydroxy-2,2,2-trifluoroacetophenone (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent for this transformation as it is selective for the imine intermediate in the presence of the ketone.[7]

-

The reaction is typically carried out at room temperature and monitored by TLC or HPLC.

-

Once the reaction is complete, carefully acidify the mixture with HCl to quench any remaining reducing agent.

-

Adjust the pH to basic (pH > 10) with a suitable base, such as NaOH or Na₂CO₃, to deprotonate the amine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield this compound.

Potential Applications in Drug Discovery

The structural features of this compound make it a compelling candidate for use in drug discovery programs. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the aminophenol scaffold is a known pharmacophore for various biological targets.

Caption: Potential therapeutic areas for derivatives of the title compound.

Anticancer Activity

Aminophenol derivatives have shown promise as anticancer agents.[8] The mechanism of action often involves the induction of apoptosis in cancer cells. The trifluoromethyl group in this compound could enhance the potency and selectivity of such compounds.

Hypothetical Signaling Pathway Involvement:

Derivatives of this compound could potentially target key signaling pathways implicated in cancer, such as the MAPK/ERK pathway or the PI3K/Akt pathway, by acting as kinase inhibitors. The aminophenol moiety can form crucial hydrogen bonds within the ATP-binding pocket of kinases.

Antimicrobial Activity

Schiff bases derived from aminophenols have demonstrated significant antibacterial and antifungal properties.[9] The lipophilicity imparted by the trifluoromethyl group could improve the penetration of bacterial cell walls, leading to enhanced antimicrobial efficacy.

Proposed Mechanism of Action:

The antimicrobial activity could stem from the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. Further derivatization of the primary amine could lead to a broad spectrum of antimicrobial agents.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its synthesis is achievable through established and scalable chemical transformations. The combination of a fluorinated moiety and a biologically active aminophenol scaffold makes it a highly attractive starting point for the design of novel therapeutics. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new drug candidates for a range of diseases.

References

- European Patent Office. Process for purifying 4-hydroxy-acetophenone.

- MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

- PubChem. 4-Amino-3-(1-amino-2,2,2-trifluoroethyl)phenol. [Link]

- Google Patents. Process for producing 4-hydroxyacetophenone.

- Master Organic Chemistry.

- Organic Chemistry Portal.

- NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

- PubMed. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. [Link]

- MDPI. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. mdpi.com [mdpi.com]

- 3. parchem.com [parchem.com]

- 4. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]

- 9. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]

Physicochemical properties of "4-(1-Amino-2,2,2-trifluoroethyl)phenol"

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Amino-2,2,2-trifluoroethyl)phenol

Foreword: Unveiling a Key Fluorinated Building Block

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical exploration of this compound. The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in modern medicinal chemistry, renowned for its ability to modulate metabolic stability, lipophilicity, and receptor binding affinity.[1] This particular molecule uniquely combines the structural features of a phenol, a chiral benzylic amine, and a sterically demanding, highly electronegative trifluoromethyl group. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective utilization in the synthesis of novel therapeutics and advanced materials. This document moves beyond a simple datasheet, offering insights into the causality behind its properties and providing practical frameworks for its characterization and handling.

Core Molecular Identity and Structural Framework

This compound is a chiral molecule featuring a phenol ring substituted at the para position with a 1-amino-2,2,2-trifluoroethyl group. The presence of the CF₃ group alpha to the amine functionality is a key structural alert that significantly influences its electronic and steric profile.

Chemical Identifiers

A clear identification is paramount for sourcing and regulatory purposes. The compound is available as a free base and more commonly as a hydrochloride salt, which enhances stability and handling.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 294175-07-8 (Free Base) | |

| 2703756-58-3 (HCl Salt) | [2][3] | |

| Molecular Formula | C₈H₈F₃NO | [4] |

| Molecular Weight | 191.15 g/mol (Free Base) | |

| 227.61 g/mol (HCl Salt) | [3] | |

| InChI Key | XIBJQYMKBQZQPP-UHFFFAOYSA-N | [4] |

Core Physicochemical Properties: A Quantitative Overview

The interplay between the phenolic hydroxyl, the basic amine, and the lipophilic trifluoromethyl group dictates the molecule's behavior in both chemical and biological systems.

| Property | Value (Predicted or Experimental) | Implication for Drug Development & Research |

| Physical Form | Solid | |

| Melting Point | Data not consistently reported; varies with salt form. | Purity indicator; relevant for formulation and stability studies. |

| XLogP3-AA | 1.6 | [4] |

| Hydrogen Bond Donors | 2 (OH, NH₂) | [5] |

| Hydrogen Bond Acceptors | 2 (O, N) | [5] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | [5] |

| pKa (Phenol) | ~8-9 (Predicted) | The electron-withdrawing nature of the side chain likely makes the phenol more acidic than phenol itself (~pKa 10). |

| pKa (Amine) | ~7-8 (Predicted) | The CF₃ group significantly reduces the basicity of the amine compared to its non-fluorinated analog, 4-(1-aminoethyl)phenol. |

Causality and Insights

-

Lipophilicity (LogP): The trifluoromethyl group is a powerful lipophilicity enhancer.[6] While the phenol and amine groups contribute polarity, the CF₃ group dominates, moving the molecule into a favorable range for drug candidates. The predicted XLogP of 1.6 is a significant increase from its non-fluorinated analog, 4-(1-aminoethyl)phenol (XLogP3-AA: 0.8), directly illustrating the CF₃ group's impact.[4][5]

-

Acidity and Basicity (pKa): The electronic properties of the trifluoromethyl group are profound.

-

Reduced Amine Basicity: As a potent electron-withdrawing group, the CF₃ moiety destabilizes the protonated ammonium cation (R-NH₃⁺), thereby lowering the pKa of the amine. This has critical implications for drug design, as the molecule will be less protonated at physiological pH (7.4) compared to a typical alkyl amine, potentially altering its solubility, cell permeability, and interaction with acidic residues in a protein binding pocket.

-

Increased Phenolic Acidity: The electron-withdrawing effect also extends to the phenol group, stabilizing the phenoxide anion and making the hydroxyl proton more acidic than that of unsubstituted phenol.

-

-

Chemical Stability: While trifluoromethylated amines are a valuable motif, N-trifluoromethyl amines are known to be susceptible to hydrolysis.[1] However, in this compound, the CF₃ group is on the adjacent carbon (a C-trifluoromethyl amine), which is a significantly more stable arrangement. The primary stability concern would be potential oxidation of the phenol group, necessitating storage in a dark, inert atmosphere.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a multi-technique analytical approach. The workflow below outlines a self-validating system for characterization.

Sources

- 1. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]

- 5. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Solubility Profile of 4-(1-Amino-2,2,2-trifluoroethyl)phenol in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 4-(1-Amino-2,2,2-trifluoroethyl)phenol, a key intermediate and structural motif in modern medicinal chemistry. In the absence of extensive empirical data, this document synthesizes information from analogous compounds, theoretical principles, and established experimental methodologies to predict and rationalize its solubility behavior in a range of organic solvents. Furthermore, a detailed, field-proven protocol for the experimental determination of thermodynamic solubility is presented, empowering researchers to generate precise and reliable data.

Introduction: The Critical Role of Solubility

This compound is a fascinating molecule that combines the hydrogen-bonding capabilities of a phenol and a primary amine with the unique electronic and steric properties of a trifluoromethyl group. This trifluoromethyl moiety is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity. However, the introduction of fluorine can also lead to complex and sometimes counterintuitive solubility behavior, as highly fluorinated compounds can be both hydrophobic and lipophobic.[3] Understanding the solubility of this compound is therefore paramount for its effective utilization in drug discovery and development pipelines, from initial synthesis and purification to final formulation.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential before its solubility can be predicted or analyzed.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃NO | |

| Molecular Weight | 191.15 g/mol | |

| Physical Form | Solid | |

| CAS Number | 294175-07-8 |

The structure of this compound features both hydrogen bond donors (the phenolic hydroxyl and the amino group) and acceptors (the oxygen and nitrogen atoms), as well as a polar aromatic ring and the electron-withdrawing, sterically bulky trifluoromethyl group. This combination of functionalities dictates its interaction with various solvents.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] Solvents with similar polarity and hydrogen bonding characteristics to the solute are generally more effective at dissolving it. To provide a predictive framework, we can analyze the solubility of analogous compounds:

-

4-Aminophenol (the non-fluorinated parent): This compound is soluble in polar solvents like dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate, and acetone, and only slightly soluble in less polar solvents like ethanol and diethyl ether. It has negligible solubility in non-polar solvents such as benzene and chloroform.[1][5]

-

Trifluoroethanol (TFE): This solvent, containing the trifluoroethyl group, is miscible with water and many organic solvents, indicating that the trifluoromethyl group can engage in favorable interactions with a range of solvent environments.[2][6]

By combining these insights, we can predict the solubility of this compound. The polar phenol and amine groups will favor polar solvents, while the trifluoromethyl group, despite its electronegativity, introduces a significant non-polar, and potentially lipophobic, character.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Strong hydrogen bond acceptors and high polarity effectively solvate the phenol and amine groups. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the solute, but the bulk of the trifluoromethyl group may slightly hinder ideal solvation compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Moderate polarity and hydrogen bond accepting capability. The non-polar alkyl chains and lipophobicity of the CF₃ group may limit solubility. |

| Ketones | Acetone | Moderate | Good polarity and hydrogen bond accepting ability, similar to ethers but generally a better solvent for polar compounds. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | The trifluoromethyl group may have some favorable interactions, but overall polarity is insufficient to effectively solvate the polar functional groups. |

| Aromatic | Toluene | Very Low | Non-polar nature makes it a poor solvent for the highly polar solute. |

| Alkanes | Hexane, Heptane | Insoluble | Non-polar, unable to form hydrogen bonds or overcome the crystal lattice energy of the solid solute. |

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, empirical determination is the gold standard. The Shake-Flask method is a robust and widely accepted technique for measuring thermodynamic (or equilibrium) solubility.[5]

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[6] This is typically 24 to 72 hours. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the excess solid, then sample the clear supernatant.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to separate the solid from the liquid phase.

-

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase for the chosen analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility in units such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Method.

Advanced Approaches to Solubility Prediction

For a more nuanced understanding, computational models can be employed.

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models use statistical methods to correlate chemical structures with their physicochemical properties, including solubility.[4][8] These models are built by training algorithms on large datasets of compounds with known solubilities. Once validated, they can predict the solubility of new molecules.

Sources

- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound hydrochloride (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(1-Amino-2,2,2-trifluoroethyl)phenol: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Signature of a Novel Fluorinated Phenol

4-(1-Amino-2,2,2-trifluoroethyl)phenol is a fascinating molecule that holds significant potential in medicinal chemistry and materials science. Its unique structure, combining a phenol ring, a chiral aminotrifluoroethyl group, and a trifluoromethyl moiety, imparts a distinct set of physicochemical properties. A thorough understanding of its molecular architecture is paramount for its effective application and further development. This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure and purity of this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this guide will focus on the prediction and interpretation of its spectra, drawing upon established principles and data from analogous compounds. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently analyze this and similar fluorinated molecules.

Molecular Structure and its Spectroscopic Implications

The structure of this compound dictates the signals we expect to observe in its various spectra. The key structural features include:

-

Aromatic Phenol Ring: This will give rise to characteristic signals in the aromatic region of the ¹H and ¹³C NMR spectra, as well as specific absorption bands in the IR spectrum.

-

Chiral Center: The carbon atom bonded to the amino group, the trifluoromethyl group, the phenyl ring, and a hydrogen atom is a chiral center. This can lead to complex splitting patterns in the NMR spectra.

-

Trifluoromethyl Group (-CF₃): The three fluorine atoms will produce a strong, distinct signal in the ¹⁹F NMR spectrum and will couple with adjacent protons and carbons, providing valuable structural information.

-

Amino Group (-NH₂): The protons of the amino group will be visible in the ¹H NMR spectrum, and the N-H bonds will have characteristic stretching and bending vibrations in the IR spectrum.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group will also have characteristic signals in the ¹H NMR and IR spectra.

The interplay of these functional groups will result in a unique spectroscopic fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a comprehensive picture of its atomic connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | Singlet (broad) | 1H | Phenolic -OH |

| ~ 7.0 - 7.5 | Doublet | 2H | Aromatic protons ortho to -OH |

| ~ 6.7 - 6.9 | Doublet | 2H | Aromatic protons meta to -OH |

| ~ 4.5 - 5.0 | Quartet | 1H | Methine -CH |

| ~ 2.0 - 3.0 | Singlet (broad) | 2H | Amino -NH₂ |

Causality Behind Experimental Choices:

-

A standard 400-600 MHz NMR spectrometer would be ideal for resolving the aromatic and methine proton signals.

-

Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can solubilize the compound and allow for the observation of the exchangeable -OH and -NH₂ protons.

-

The quartet multiplicity of the methine proton is due to coupling with the three equivalent fluorine atoms of the -CF₃ group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-OH (aromatic) |

| ~ 120 - 130 (quartet) | -CF₃ |

| ~ 128 - 132 | Aromatic CH (ortho to -OH) |

| ~ 115 - 120 | Aromatic CH (meta to -OH) |

| ~ 125 - 130 | Aromatic C (ipso to the ethylamino group) |

| ~ 60 - 65 (quartet) | Methine -CH |

Causality Behind Experimental Choices:

-

A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum and show each unique carbon as a single peak (or a quartet for carbons coupled to fluorine).

-

The large C-F coupling constants will cause the signals for the -CF₃ and the adjacent methine carbon to appear as quartets.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

Given the trifluoromethyl group, ¹⁹F NMR is a crucial technique for characterizing this molecule.[1] The presence of fluorine can be a powerful spectroscopic tool for studying molecular structure and interactions.[2][3]

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -70 to -80 | Doublet | -CF₃ |

Causality Behind Experimental Choices:

-

¹⁹F NMR is highly sensitive and can be performed on standard NMR spectrometers equipped with a fluorine probe.

-

The chemical shift is referenced to an external standard, typically CFCl₃.

-

The doublet multiplicity arises from the coupling of the three equivalent fluorine atoms with the adjacent methine proton.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Tune and match the ¹H, ¹³C, and ¹⁹F probes of the NMR spectrometer.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans may be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F NMR spectrum to observe the H-F coupling.

-

A proton-decoupled spectrum can also be acquired for confirmation of the chemical shift.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scales using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3400 - 3250 | Medium | N-H stretch (primary amine)[5] |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1300 - 1000 | Strong | C-F stretch |

| 1335 - 1250 | Strong | C-N stretch (aromatic amine)[5] |

| 1260 - 1000 | Strong | C-O stretch (phenol) |

Causality Behind Experimental Choices:

-

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.

-

The strong C-F stretching absorptions are characteristic of trifluoromethyl groups.

-

The presence of both phenolic and amine functionalities can be confirmed by their respective stretching and bending vibrations.[6]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum of the empty ATR accessory.

-

-

Sample Spectrum Acquisition:

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 191 | Molecular ion [M]⁺ |

| 172 | [M - NH₃]⁺ |

| 122 | [M - CF₃]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Causality Behind Experimental Choices:

-

Electron Ionization (EI) is a common technique that will likely cause fragmentation of the molecule.

-

The molecular ion peak at m/z 191 corresponds to the molecular weight of the compound (C₈H₈F₃NO).[7]

-

The fragmentation pattern will be influenced by the stability of the resulting ions. The loss of stable neutral molecules like ammonia (NH₃) or radicals like trifluoromethyl (•CF₃) is expected.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup (Gas Chromatograph):

-

Select an appropriate GC column (e.g., a non-polar or medium-polarity column).

-

Set the temperature program for the GC oven to ensure separation of the analyte from any impurities.

-

Set the injector temperature and transfer line temperature.

-

-

Instrument Setup (Mass Spectrometer):

-

Set the ion source to the desired ionization mode (e.g., EI).

-

Set the mass analyzer to scan over the desired mass range (e.g., m/z 50-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

-

-

Data Processing:

-

The software will generate a total ion chromatogram (TIC) and mass spectra for the peaks in the chromatogram.

-

Identify the peak corresponding to this compound and analyze its mass spectrum.

-

Visualizing the Molecular Structure and Spectroscopic Relationships

The following diagrams illustrate the structure of this compound and the key correlations in its NMR spectra.

Caption: Molecular structure of this compound.

Caption: Key ¹H and ¹⁹F NMR correlations in this compound.

Conclusion: A Roadmap for Spectroscopic Analysis

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By understanding the principles of NMR, IR, and MS, and by leveraging data from analogous compounds, researchers can confidently predict, acquire, and interpret the spectroscopic data for this and other novel fluorinated molecules. The detailed protocols and predicted data serve as a valuable resource for ensuring the structural integrity and purity of this promising compound, thereby accelerating its journey from the research laboratory to potential applications. The integration of multiple spectroscopic techniques provides a self-validating system, ensuring a high degree of confidence in the final structural assignment.

References

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]

- Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions. PubMed. [Link]

- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. [Link]

- 4-[Bis(2-fluoroethyl)amino]phenol. SpectraBase. [Link]

- Synthesis, characterisation and thermal studies of some transition metal complexes of Schiff base derived from 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone and 4-(2-aminoethyl)phenol. Journal of Chemical and Pharmaceutical Research. [Link]

- Using fluorine NMR spectra in electrophilic aromatic fluorinations. American Chemical Society. [Link]

- Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. Royal Society of Chemistry. [Link]

- Phenol, 4-(2-aminoethyl)-. NIST WebBook. [Link]

- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]

- Table of Characteristic IR Absorptions.

- Phenol, 4-amino-. NIST WebBook. [Link]

- IR Chart. University of California, Los Angeles. [Link]

- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 294175-07-8 [sigmaaldrich.com]

1H NMR spectrum of "4-(1-Amino-2,2,2-trifluoroethyl)phenol"

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(1-Amino-2,2,2-trifluoroethyl)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. This compound, featuring a trifluoromethyl group adjacent to a chiral center and a phenol moiety, presents a unique spectroscopic challenge. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. We will deconstruct the anticipated ¹H NMR spectrum, offering detailed predictions of chemical shifts, multiplicity, and coupling constants based on established principles and spectral data from analogous structures. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality spectral data and discusses methods for validating the spectral assignments, including the use of deuterium exchange.

Introduction: The Structural Significance of this compound

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. The trifluoromethyl group (CF₃) is of particular importance. This compound is a key structural motif, combining the influential CF₃ group with a chiral benzylic amine and a phenolic ring. This unique combination makes it a valuable building block in the synthesis of novel pharmaceutical agents.

Accurate structural verification is paramount in the drug development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous elucidation of molecular structure in solution. The ¹H NMR spectrum, in particular, provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of a molecule. However, the presence of the CF₃ group introduces heteronuclear coupling (¹H-¹⁹F coupling), which can complicate spectral interpretation. This guide aims to demystify the ¹H NMR spectrum of this compound, providing a clear framework for its analysis.

Foundational Principles of ¹H NMR for Complex Molecules

The ¹H NMR spectrum is governed by three primary parameters:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups (like -OH, -CF₃) "deshield" nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups "shield" them, causing an upfield shift.

-

Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of neighboring, non-equivalent protons, causing its signal to split into a multiplet. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of neighboring protons and the dihedral angle between them. A crucial aspect for the title compound is the through-bond coupling between protons and fluorine nuclei (¹⁹F, I = ½, 100% abundance), which follows the same n+1 rule for splitting.[1]

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound contains five distinct proton environments. The following analysis predicts the key features of its ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, which is suitable for preserving the signals of exchangeable protons.

Figure 2: Experimental workflow for ¹H NMR analysis.

Spectral Validation: The D₂O Shake

A key self-validating step in this protocol is the confirmation of the labile proton signals (-OH and -NH₂). This is reliably achieved with a "D₂O shake." [2][3]

-

Procedure: After acquiring the initial spectrum, remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample, cap the tube, and shake gently to mix.

-

Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters.

-

Analysis: The deuterium atoms from D₂O will rapidly exchange with the acidic protons of the -OH and -NH₂ groups. Since deuterium is not observed in a standard ¹H NMR experiment, the signals corresponding to the hydroxyl and amine protons will disappear or significantly diminish in intensity. [3]This experiment provides definitive proof of their assignment.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic approach to its interpretation, beginning with the distinct aromatic signals, moving to the characteristic methine quartet split by fluorine, and finally identifying the labile protons, allows for a full structural assignment. The key to a successful analysis lies in understanding the interplay of electronic effects on chemical shifts and recognizing the impact of ¹H-¹⁹F heteronuclear coupling on signal multiplicity. By following the robust experimental and validation protocols outlined in this guide, researchers can confidently use ¹H NMR to characterize this important fluorinated building block and its derivatives, ensuring the scientific integrity of their work in the competitive landscape of drug discovery and development.

References

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

- Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry. [Link]

- Chemistry LibreTexts. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

- Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

- Organic Spectroscopy Intern

- The Royal Society of Chemistry. (2020).

- University of California, Los Angeles.

Sources

- 1. hil18_sln.html [ursula.chem.yale.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

13C NMR chemical shifts of "4-(1-Amino-2,2,2-trifluoroethyl)phenol"

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(1-Amino-2,2,2-trifluoroethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Given the absence of readily available experimental spectra in public databases, this document emphasizes a foundational, principles-based approach to predict, acquire, and interpret the ¹³C NMR data for this molecule. We will deconstruct the complex interplay of the phenolic hydroxyl, the chiral trifluoroethylamino side chain, and the aromatic ring. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of how to characterize this and structurally related fluorinated compounds, which are of increasing importance in medicinal chemistry.[1] We will cover theoretical predictions, detailed experimental protocols for data acquisition, and a systematic approach to spectral assignment, including the use of advanced NMR techniques.

Introduction: A Molecule of Complex Spectroscopic Character

This compound incorporates three critical functional groups that profoundly and concurrently influence its ¹³C NMR spectrum:

-

A Phenolic Ring: The hydroxyl (-OH) group is a strong electron-donating group that significantly shields the ortho and para positions of the aromatic ring.[2][3]

-

A Trifluoromethyl (CF₃) Group: This is a potent electron-withdrawing group, causing strong deshielding effects on adjacent carbons. Crucially, the presence of ¹⁹F, a spin ½ nucleus with 100% natural abundance, induces characteristic splitting patterns (coupling) in the signals of nearby carbon atoms.[4][5]

-

An Amino (-NH₂) Group: Positioned at a chiral center, the amino group's electronic influence and its potential for protonation introduce significant pH and solvent dependency to the chemical shifts of nearby carbons.[6]

The confluence of these effects makes a simple prediction of chemical shifts challenging. This guide, therefore, provides the necessary framework to confidently assign the structure through a combination of theoretical understanding and robust experimental design.

Figure 1: Structure and numbering scheme for this compound.

Theoretical Principles and Predicted Chemical Shifts

A predictive analysis is the cornerstone of assigning an unknown spectrum. The chemical shift of each carbon is determined by the additive effects of its substituents.

Analysis of Substituent Effects

-

Aromatic Carbons (C1-C6):

-

C1 (Ipso-OH): Strongly deshielded by the electronegative oxygen atom. Its chemical shift is highly sensitive to solvent hydrogen bonding and deprotonation. Expected range: 154-158 ppm .[2]

-

C2/C6 (Ortho-OH): Shielded by the electron-donating resonance effect of the -OH group. Expected range: 115-118 ppm .

-

C3/C5 (Meta-OH): Least affected by the -OH group but will experience a minor inductive effect from the side chain. May show a small long-range coupling to the fluorine atoms (⁴JCF). Expected range: 129-132 ppm .

-

C4 (Ipso-Side Chain): This quaternary carbon is influenced by both the attachment of the side chain and long-range coupling from the CF₃ group. It will be deshielded relative to C3/C5 and is expected to appear as a quartet (²JCF ≈ 3-5 Hz). Its signal will likely be of low intensity. Expected range: 125-129 ppm .[4]

-

-

Side-Chain Carbons (Cα, Cβ):

-

Cα (Benzylic, Chiral Center): This methine carbon is deshielded by the adjacent aromatic ring, the amino group, and the highly electronegative CF₃ group. Its chemical shift will be sensitive to the protonation state of the -NH₂ group. Expected range: 55-65 ppm .

-

Cβ (Trifluoromethyl Carbon): This carbon experiences extreme deshielding from the three attached fluorine atoms and will appear as a prominent quartet due to strong one-bond C-F coupling (¹JCF). The chemical shift of CF₃ carbons often falls within the aromatic region.[5][7] Expected range: 123-128 ppm with a large coupling constant, ¹JCF ≈ 270-280 Hz .[4][7]

-

Predicted ¹³C NMR Data Summary

The following table summarizes the predicted chemical shifts and key identifying features for the target molecule. These predictions are based on established substituent effects and data from analogous compounds.[8][9][10]

| Carbon Atom(s) | Predicted δ (ppm) | Multiplicity (¹H Decoupled) | Expected JCF (Hz) | Key Rationale & Notes |

| C1 | 154 - 158 | Singlet | - | Quaternary carbon attached to -OH. Shift is highly solvent-dependent.[11] Low intensity. |

| C2, C6 | 115 - 118 | Singlet | - | ortho to -OH, shielded by resonance. |

| C3, C5 | 129 - 132 | Singlet (or narrow q) | ⁴JCF ≈ 1-2 Hz | meta to -OH. May exhibit very small long-range C-F coupling. |

| C4 | 125 - 129 | Quartet (q) | ²JCF ≈ 3-5 Hz | Quaternary carbon attached to the side chain. Signal will be weak and split by two-bond C-F coupling.[4] |

| Cα | 55 - 65 | Singlet | ³JCF ≈ 1-3 Hz | Chiral methine carbon. Shift is sensitive to pH/protonation. May show minor splitting. |

| Cβ (CF₃) | 123 - 128 | Quartet (q) | ¹JCF ≈ 270-280 | Carbon of the CF₃ group. Characterized by a very large one-bond coupling constant and a chemical shift that can overlap with the aromatic region.[5][7] Signal intensity is split. |

Experimental Protocol for Data Acquisition

A robust and well-designed experimental plan is critical for obtaining high-quality, interpretable data. This protocol is designed to be self-validating by incorporating experiments that provide orthogonal structural information.

Figure 2: Recommended workflow for the acquisition and assignment of the ¹³C NMR spectrum.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended starting solvent. Its high polarity will readily dissolve the sample, and it allows for the observation of exchangeable -OH and -NH₂ protons in corresponding ¹H spectra, which can aid in assignment. Alternatively, methanol-d₄ or CDCl₃ can be used, but be aware that chemical shifts, particularly for C1, will change.[10][12][13]

-

Concentration: Accurately weigh 20-30 mg of the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Reference: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).[2]

Spectrometer Setup and 1D ¹³C Acquisition

-

Instrument: A 400 MHz (or higher) spectrometer is recommended.

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).

-

Key Parameters:

-

Spectral Width (SW): 0 to 220 ppm.

-

Pulse Angle: 30-45° flip angle to allow for shorter relaxation delays.

-

Relaxation Delay (D1): A minimum of 2 seconds is crucial to allow for the relaxation of quaternary carbons (C1, C4), which typically have longer relaxation times and can be missed otherwise.

-

Number of Scans (NS): A high number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio, especially for the weak quaternary carbons and the intensity-diluted quartets.[5]

-

Essential Ancillary Experiments for Unambiguous Assignment

-

DEPT-135: This experiment is invaluable for distinguishing carbon types. CH signals will appear as positive peaks, while quaternary carbons (like C1 and C4) will be absent. This provides a direct method for identifying the quaternary carbon signals.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbons directly to their attached protons. It will definitively link the signals for C2/C6, C3/C5, and Cα to their respective proton resonances.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons that are two or three bonds away. It is essential for assigning the quaternary carbons. For instance, the protons on C2/C6 should show correlations to C1 and C4, confirming their assignments.

Systematic Data Interpretation and Assignment

Figure 3: A conceptual map illustrating the key factors that influence the ¹³C NMR chemical shifts.

-

Initial Identification (The CF₃ Carbon): Scan the spectrum, paying close attention to the aromatic region (120-130 ppm). The most prominent feature to locate is the quartet signal of the Cβ (CF₃) carbon, identifiable by its massive coupling constant of ~270-280 Hz. The four lines of the quartet may have low individual intensity, but their spacing is unmistakable.[5][7]

-

Identify Methine and Quaternary Carbons: Run the DEPT-135 experiment. The signals for C2/C6, C3/C5, and Cα will be positive. The signals for C1 and C4 will be absent, confirming their quaternary nature.

-

Assign Aromatic CH Carbons: Use the ¹H-¹³C HSQC spectrum. By assigning the aromatic protons in the ¹H spectrum (the ortho protons C2-H/C6-H will be a doublet coupled to the meta protons), you can directly assign their corresponding carbon signals (C2/C6 and C3/C5).

-

Assign the Chiral Center (Cα): The remaining positive signal in the aliphatic region of the DEPT-135 spectrum is Cα. Its assignment can be confirmed with the HSQC spectrum, which will show a correlation to the Cα proton.

-

Assign Quaternary Carbons (C1 and C4): These are the two signals present in the standard ¹³C spectrum but absent in the DEPT-135.

-

C1 is expected to be the most downfield signal (~155 ppm). Its assignment can be confirmed in the HMBC spectrum by observing correlations to the protons at C2/C6.

-

C4 is the remaining quaternary carbon. It should appear as a small quartet and will show HMBC correlations to the protons at C3/C5 and to the Cα proton.

-

Conclusion

The ¹³C NMR spectrum of this compound presents a rich characterization challenge that is solvable through a systematic, multi-faceted approach. While direct experimental data is not prevalent, a solid understanding of fundamental substituent effects, C-F coupling phenomena, and solvent interactions allows for the construction of a highly accurate predictive model. For unambiguous assignment, this theoretical framework must be paired with a comprehensive suite of NMR experiments, including standard 1D ¹³C, DEPT, and 2D heteronuclear correlation spectroscopy. The workflow and principles detailed in this guide provide the robust methodology required by researchers to confidently elucidate the structure of this and other complex fluorinated molecules critical to modern chemical and pharmaceutical development.

References

- Doddrell, D., et al. (1974). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Beilstein Journals. (n.d.).

- ResearchGate. (2014). Why is CF3 splitting observed in the 13C NMR?. [Link]

- Smith, W. B., & Deason, M. (1976). The ¹³C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry. [Link]

- ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

- ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. [Link]

- Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. [Link]

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. [Link]

- Lowers, J., & Reed, D. (2021). ¹³C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity.

- Doc Brown's Chemistry. (n.d.).

- EPFL. (n.d.). ¹³C NMR with ¹H and ¹⁹F double decoupling. [Link]

- Lauterbur, P. C. (1963). C¹³ Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society. [Link]

- Lombardi, J. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Ueki, H., et al. (2021).

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. The 13C NMR spectra of nine ortho-substituted phenols (1976) | William B. Smith | 27 Citations [scispace.com]

- 11. stars.library.ucf.edu [stars.library.ucf.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Mass spectrometry fragmentation of "4-(1-Amino-2,2,2-trifluoroethyl)phenol"

An In-depth Technical Guide:

Mass Spectrometry Fragmentation of 4-(1-Amino-2,2,2-trifluoroethyl)phenol

Abstract: This technical guide provides a comprehensive analysis of the predicted fragmentation behavior of this compound (C₈H₈F₃NO, Monoisotopic Mass: 191.0558 Da) under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions.[1] As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of mass spectrometry, drawing parallels from the known fragmentation of aminophenols, trifluoromethyl-containing compounds, and primary amines to construct a predictive model.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding for identifying this molecule or related structures in complex matrices, enabling confident structural elucidation and method development.

Molecular Structure and Ionization Behavior

The structure of this compound incorporates three key functional groups that dictate its mass spectrometric behavior: a phenolic hydroxyl group, a primary amine, and a trifluoromethyl group. The interplay of these groups determines the most likely sites for ionization.

-

Positive Ion Mode (ESI+): The primary amine is the most basic site on the molecule and the preferred site of protonation. Therefore, in a typical acidic mobile phase (e.g., containing 0.1% formic acid), the molecule will readily form a protonated precursor ion, [M+H]⁺ , with a predicted accurate mass of m/z 192.0631 .[1]

-

Negative Ion Mode (ESI-): The phenolic hydroxyl group is the most acidic proton. In a basic mobile phase, it will readily deprotonate to form the [M-H]⁻ precursor ion at a predicted accurate mass of m/z 190.0485 .[1][5]

For the purpose of detailed structural elucidation via fragmentation, this guide will focus on the pathways originating from the [M+H]⁺ precursor, as the positive charge on the amine provides a well-defined initiation point for characteristic bond cleavages.

Predicted Fragmentation Pathways (Positive Ion Mode)

Upon collisional activation in a tandem mass spectrometer (e.g., via Collision-Induced Dissociation or CID), the protonated molecule (m/z 192.06) is expected to dissociate through several competing pathways. The fragmentation is governed by the formation of the most stable ions and neutral molecules.

Pathway A: α-Cleavage (Benzylic Fission)

The most probable fragmentation route for protonated alkyl amines is α-cleavage—the breaking of the carbon-carbon bond adjacent to the C-N bond.[6][7] This is energetically favorable as it leads to the formation of a stable, resonance-stabilized cation.

For the [M+H]⁺ ion of our target molecule, this involves the cleavage of the bond between the chiral carbon and the phenyl ring. This results in the loss of a neutral hydroxyphenyl radical and the formation of the [CH(NH₃⁺)CF₃] ion.

-

Predicted Fragment: m/z 100.0263 (C₂H₄F₃N⁺)

-

Neutral Loss: C₆H₅O• (91.0340 Da)

This fragment is anticipated to be a dominant peak in the MS/MS spectrum due to the stability of the resulting ion and the relatively weak benzylic C-C bond.

Pathway B: Neutral Loss of Ammonia (NH₃)

The loss of a small, stable neutral molecule like ammonia from a protonated primary amine is a common fragmentation pathway.[8] This occurs via an internal rearrangement.

-

Predicted Fragment: m/z 175.0525 (C₈H₆F₃O⁺)

-

Neutral Loss: NH₃ (17.0265 Da)

The resulting ion is a trifluoroethyl-substituted phenol cation. This fragment can provide clear evidence of the primary amine functionality.

Pathway C: Neutral Loss of Hydrogen Fluoride (HF)

Compounds containing fluorine atoms frequently exhibit the loss of neutral hydrogen fluoride (HF).[4] This pathway is driven by the high stability of the HF molecule.

-

Predicted Fragment: m/z 172.0552 (C₈H₇F₂NO⁺)

-

Neutral Loss: HF (20.0062 Da)

It is plausible that a subsequent loss of a second HF molecule could occur at higher collision energies, leading to a fragment at m/z 152.0490.

Pathway D: Cleavage of the Trifluoromethyl Group

The C-C bond connecting the trifluoromethyl group is susceptible to cleavage, leading to the loss of a CF₃ radical. This pathway is common for trifluoromethyl-containing structures.

-

Predicted Fragment: m/z 123.0651 (C₇H₉NO⁺)

-

Neutral Loss: •CF₃ (69.0023 Da)

The resulting fragment ion corresponds to a protonated 4-(aminomethyl)phenol structure, which is highly stabilized by the aromatic ring.

The following diagram illustrates these primary, competing fragmentation pathways.

Caption: Predicted primary fragmentation pathways from the [M+H]⁺ precursor ion.

Experimental Protocol for Method Development and Verification

To validate the predicted fragmentation pathways, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment should be performed. The following protocol provides a robust starting point.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

-

Liquid Chromatography (LC) Conditions:

-

Instrument: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 400 °C.

-

Collision Gas: Argon.

-

Data Acquisition:

-

MS1 (Full Scan): Scan from m/z 50 to 300 to confirm the presence of the [M+H]⁺ precursor at m/z 192.06.

-

MS2 (Product Ion Scan): Isolate the precursor ion (m/z 192.06) and scan for product ions from m/z 40 to 200. Perform a collision energy ramp (e.g., 10-40 eV) to observe the formation and relative abundance of all key fragments.

-

-

Experimental Workflow Diagram

Caption: A standard LC-MS/MS workflow for the analysis of the target compound.

Summary of Predicted Ions and Data Interpretation

The successful identification of this compound relies on observing the correct precursor ion and a set of diagnostic fragment ions that correspond to the proposed fragmentation pathways. The table below summarizes the key ions that should be targeted during data analysis.

| m/z (Predicted) | Formula | Ion Description | Proposed Fragmentation Pathway |

| 192.0631 | C₈H₉F₃NO⁺ | [M+H]⁺ | Precursor Ion |

| 175.0525 | C₈H₆F₃O⁺ | [M+H - NH₃]⁺ | Neutral Loss of Ammonia |

| 172.0552 | C₈H₇F₂NO⁺ | [M+H - HF]⁺ | Neutral Loss of Hydrogen Fluoride |

| 123.0651 | C₇H₉NO⁺ | [M+H - •CF₃]⁺ | Loss of Trifluoromethyl Radical |

| 100.0263 | C₂H₄F₃N⁺ | [CH(NH₃⁺)CF₃]⁺ | α-Cleavage / Benzylic Fission |

The presence of the precursor ion at m/z 192.0631 along with the characteristic fragments at m/z 100.0263 (from α-cleavage) and m/z 175.0525 (loss of NH₃) would provide very strong evidence for the assigned structure. The relative intensities of these fragments will be dependent on the collision energy applied.

References

- Benchchem. A comparative study of aminophenol isomers using mass spectrometry. Benchchem.

- Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols. Benchchem.

- Kumazawa, T., Hara, K., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy.

- Rao, M. L., & Savithramma, N. (2014). Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS. International Journal of Drug Development and Research.

- PubChem. 4-Amino-3-(1-amino-2,2,2-trifluoroethyl)phenol. National Center for Biotechnology Information.

- Adamczak, A., et al. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry.

- El-Haddad, U., et al. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. MDPI.

- PubChemLite. This compound. PubChem.

- ResearchGate. Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate.

- SciELO. Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO.

- Falcao, S. I., et al. (2009). Phenolic characterization of Northeast Portuguese propolis: usual and unusual compounds. Analytical and Bioanalytical Chemistry.

- ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate.

- Benchchem. A Comparative Guide to the Mass Spectrometry Analysis of Trifluoromethanamine Fragmentation. Benchchem.

- University of Colorado Boulder. Chapter 2: Fragmentation and Interpretation of Spectra.

- Reagentia. This compound hydrochloride. Alchimica s.r.o.

- Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide.

- Wikipedia. Fragmentation (mass spectrometry). Wikipedia.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Madunil, S. L., et al. (2020). Suppression of Fragmentation in Mass Spectrometry. Analytical Chemistry.

- Jaiswal, R., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.

- Yin, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry.

- Taveira, M., et al. (2021). Liquid Chromatographic Quadrupole Time-of-Flight Mass Spectrometric Untargeted Profiling of (Poly)phenolic Compounds in Rubus idaeus L. and Rubus occidentalis L. Fruits and Their Comparative Evaluation. MDPI.

Sources

- 1. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. [PDF] Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 4. whitman.edu [whitman.edu]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Vibrational Signature: An In-depth Guide to the Infrared Spectroscopy of 4-(1-Amino-2,2,2-trifluoroethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(1-Amino-2,2,2-trifluoroethyl)phenol, a molecule of significant interest in pharmaceutical and materials science. By dissecting the contributions of each functional group—phenol, primary amine, trifluoromethyl, and the substituted aromatic ring—we will explore not only their characteristic vibrational frequencies but also the nuanced spectral shifts arising from intramolecular electronic interactions. This whitepaper is intended for researchers, scientists, and drug development professionals who utilize Fourier-transform infrared (FTIR) spectroscopy for structural elucidation and chemical characterization. We will delve into the causality behind spectral features, offering field-proven insights to bridge theoretical knowledge with practical application.

Introduction: A Molecule of Competing Influences

This compound presents a fascinating case study in vibrational spectroscopy. Its structure brings together a confluence of functional groups with opposing electronic effects, all attached to a central aromatic scaffold. The hydroxyl (-OH) and amino (-NH2) groups are electron-donating through resonance (+R effect), enriching the π-system of the benzene ring. In stark contrast, the trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of its fluorine atoms, exerting a strong negative inductive effect (-I).[1] This electronic tug-of-war profoundly influences the bond strengths and dipole moments within the molecule, leading to a unique and informative infrared spectrum. Understanding these interactions is paramount for accurate spectral interpretation.

Structural and Electronic Landscape

To appreciate the intricacies of the IR spectrum, we must first visualize the molecule's structure and the electronic currents at play. The para-substitution of the phenol ring with the 1-amino-2,2,2-trifluoroethyl group dictates the primary vibrational modes we expect to observe.

Figure 1: Molecular structure of this compound.

The interplay of the electron-donating -OH and -NH2 groups with the electron-withdrawing -CF3 group modifies the electron density of the aromatic ring and the strengths of the associated bonds, which will be reflected in their vibrational frequencies.

Analysis of Key Functional Group Vibrations

The Hydroxyl (-OH) and Amino (-NH2) Stretching Region (3600-3200 cm⁻¹)

This high-frequency region is dominated by O-H and N-H stretching vibrations. In the solid state or in a concentrated solution, extensive intermolecular hydrogen bonding is expected, which significantly influences these peaks.[2]

-

O-H Stretch: A broad and intense absorption band is anticipated, typically centered around 3400-3200 cm⁻¹ . The breadth of this peak is a hallmark of hydrogen bonding, as a population of O-H oscillators in slightly different environments leads to a wide range of absorption frequencies.[2][3]

-

N-H Stretches: Primary amines (-NH2) characteristically exhibit two bands in this region due to symmetric and asymmetric stretching modes.[4] We predict these to appear as sharper, medium-intensity peaks superimposed on the broad O-H band, likely in the 3400-3300 cm⁻¹ (asymmetric) and 3350-3250 cm⁻¹ (symmetric) ranges. The N-H stretching absorption is generally less sensitive to hydrogen bonding than the O-H absorption.[4]

Aromatic and Aliphatic C-H Stretches (3100-2850 cm⁻¹)

-

Aromatic C-H Stretch: The sp² C-H bonds of the benzene ring will produce weak to medium absorptions just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

-